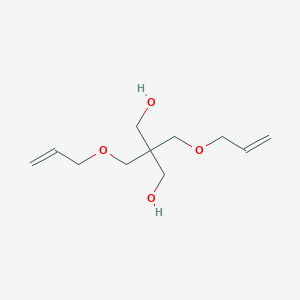

Diallyl pentaerythritol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(prop-2-enoxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-3-5-14-9-11(7-12,8-13)10-15-6-4-2/h3-4,12-13H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSWSKVODYPNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(CO)(CO)COCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Characterization of Diallyl Pentaerythritol

Established Synthetic Pathways for Diallyl Pentaerythritol (B129877)

The synthesis of diallyl pentaerythritol predominantly involves the etherification of pentaerythritol. This process can be controlled to produce diallyl derivatives through selective functionalization techniques, often facilitated by phase transfer catalysis.

Etherification Reactions of Pentaerythritol

The primary method for synthesizing allyl pentaerythritol derivatives is the base-catalyzed etherification of pentaerythritol. smolecule.com In this reaction, the hydroxyl groups of pentaerythritol react with an allyl halide, typically allyl chloride, in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. smolecule.com The reaction proceeds via an SN2 mechanism, where the alkoxide ion, formed by the deprotonation of a hydroxyl group, acts as a nucleophile and attacks the electrophilic carbon of the allyl halide, displacing the halide and forming an ether linkage. smolecule.com

The distribution of mono-, di-, tri-, and tetra-allyl ethers depends on the stoichiometry of the reactants and the reaction conditions. smolecule.com For instance, a patent describes a method where reacting pentaerythritol with allyl chloride in a 1:3 molar ratio favors the formation of triallyl pentaerythritol, while a ratio of 1:4 or higher increases the yield of tetraallyl pentaerythritol. smolecule.com

Selective Functionalization Techniques for Diallyl Derivatives

Achieving a high yield of the desired this compound requires selective functionalization. The presence of multiple hydroxyl groups on the pentaerythritol molecule presents a challenge in controlling the degree of allylation. nih.gov The reactivity of the hydroxyl groups can be influenced by steric hindrance and the reaction conditions.

Strategies to achieve selectivity include the careful control of reactant ratios and the use of directing groups. nih.gov For example, by adjusting the molar ratio of pentaerythritol to the allylating agent, the formation of specific ethers can be favored. While the synthesis of tri- and tetra-allyl ethers is more commonly described, the principles of controlling stoichiometry can be applied to target the diallyl derivative. smolecule.com

Phase Transfer Catalysis in this compound Synthesis

Phase transfer catalysis (PTC) is a powerful technique employed to enhance the efficiency of the etherification reaction between the water-soluble pentaerythritol and the water-insoluble allyl halide. google.comyoutube.com The reaction system is typically biphasic, consisting of an aqueous phase containing the deprotonated pentaerythritol and an organic phase containing the allyl halide. youtube.com

A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, facilitates the transfer of the alkoxide anion from the aqueous phase to the organic phase. google.comyoutube.comyoutube.comgoogle.com This allows the reaction to proceed at the interface or in the organic phase, significantly increasing the reaction rate and yield. google.comyoutube.com A patented method utilizes tetrabutylammonium bromide as a phase transfer catalyst in a 35–55% aqueous sodium hydroxide solution at 90–110°C, achieving high yields of the desired allyl ethers. The use of a PEP type polyether as a phase transfer catalyst has also been reported to inhibit side reactions and result in high product yields with selectivity for triallyl ether exceeding 90%. google.com

Purification Techniques for this compound

After synthesis, the crude product is a mixture containing this compound, other allyl ethers of pentaerythritol, unreacted starting materials, and byproducts. Purification is essential to isolate the desired this compound. Common purification techniques include:

Washing: The crude product is often washed sequentially with brine (10% NaCl solution) to remove the catalyst, an alkaline solution (e.g., 2% NaOH) to neutralize acidic byproducts, and finally with water to remove any remaining ionic impurities.

Distillation: Fractional distillation under reduced pressure is a common method to separate the different allyl ethers based on their boiling points. For instance, one method describes collecting the desired product fraction at a specific temperature under vacuum. google.com

Column Chromatography: For higher purity, column chromatography can be employed to separate the components of the mixture with high resolution.

To prevent polymerization of the reactive allyl groups during synthesis and storage, a polymerization inhibitor such as 2,6-di-tert-butyl-4-methylphenol may be added. google.com

Spectroscopic Verification of this compound Structure

The structure of the purified this compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds, including this compound. slideshare.netemerypharma.com It provides detailed information about the chemical environment of the hydrogen atoms (protons) in the molecule. slideshare.net

In the ¹H NMR spectrum of an allyl ether of pentaerythritol, distinct signals corresponding to the different types of protons are expected. The characteristic signals for the allyl group protons typically appear in the following regions:

Vinyl protons (=CH₂ and -CH=): δ 5.2–5.9 ppm

Protons on the carbon attached to the ether oxygen (-O-CH₂-): δ 3.9–4.2 ppm

The integration of these signals provides the ratio of the different types of protons, which helps in confirming the number of allyl groups attached to the pentaerythritol core. For this compound, the integration ratio would correspond to two allyl groups and the remaining protons of the pentaerythritol backbone. The structure can be further confirmed by analyzing the coupling patterns (multiplicity) of the signals, which provides information about adjacent protons. emerypharma.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is an essential analytical technique for the characterization of this compound. youtube.com This method identifies the functional groups present within the molecule by measuring the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds. youtube.com For this compound, the resulting spectrum provides a unique "fingerprint," confirming the presence of key structural features such as hydroxyl (-OH) groups, allyl (C=C) groups, and ether (C-O-C) linkages, thereby verifying the success of the synthesis process. youtube.com

The chemical structure of this compound, also known as 2,2-bis(prop-2-enoxymethyl)propane-1,3-diol, contains several distinct functional groups that give rise to characteristic absorption bands in an FTIR spectrum. nih.govresearchgate.net Analysis of these bands allows for a detailed confirmation of the molecule's structure.

Detailed Research Findings

The FTIR spectrum of this compound is characterized by several key absorption regions. The presence of unreacted hydroxyl groups from the pentaerythritol core is a primary indicator. These are identified by a strong, broad absorption band typically observed in the region of 3300-3400 cm⁻¹, which is characteristic of O-H stretching vibrations in alcohols. mdpi.com

The successful incorporation of the two allyl groups is confirmed by multiple peaks. A distinct peak around 1640-1645 cm⁻¹ corresponds to the C=C stretching vibration of the vinyl group in the allyl ether side chains. Additionally, the C-H stretching vibrations of the alkene (=C-H) can be observed around 3064 cm⁻¹. nih.gov

The ether linkages (C-O-C), which connect the allyl groups to the pentaerythritol backbone, produce strong, characteristic stretching vibrations. These are typically found in the fingerprint region of the spectrum, generally between 1100 cm⁻¹ and 1250 cm⁻¹. The presence of alkane C-H bonds in the molecule's backbone is indicated by stretching vibrations appearing in the 2850-3000 cm⁻¹ range. nih.gov

The following table summarizes the principal FTIR absorption bands for this compound based on the analysis of its constituent functional groups and data from related compounds.

Interactive Data Table: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference |

| 3300 - 3400 | Hydroxyl (-OH) | O-H Stretch, Broad | mdpi.comnih.gov |

| ~3064 | Alkene (=C-H) | C-H Stretch | nih.gov |

| 2850 - 3000 | Alkane (-CH₂) | C-H Stretch | nih.gov |

| 1640 - 1645 | Alkene (C=C) | C=C Stretch | |

| 1100 - 1250 | Ether (C-O-C) | C-O-C Stretch | mdpi.com |

Polymerization Mechanisms and Kinetic Studies of Diallyl Pentaerythritol

Free Radical Polymerization of Diallyl Pentaerythritol (B129877) Systems

The free radical polymerization of allyl compounds, including diallyl pentaerythritol, presents unique characteristics and challenges compared to more common vinyl monomers like acrylates and styrenes. The presence of the allyl group introduces a pathway for degradative chain transfer, which significantly affects the polymerization kinetics and the molecular weight of the resulting polymer.

Homopolymerization of this compound

Due to this significant chain transfer reaction, the homopolymerization of this compound typically results in the formation of low molecular weight oligomers or polymers and requires high initiator concentrations and/or high temperatures to achieve appreciable conversion. The polymerization rate is often proportional to the initiator concentration to a power greater than 0.5, which is characteristic of systems with significant chain transfer.

Copolymerization with Vinyl Monomers

To overcome the challenges of homopolymerization, this compound is often copolymerized with more reactive vinyl monomers. In these systems, the vinyl monomer primarily drives the chain growth, while the this compound acts as a crosslinking agent. The incorporation of DAPE into the polymer chains introduces pendant allyl groups that can participate in further polymerization reactions, leading to the formation of a three-dimensional network.

The molar ratio of the vinyl monomer to this compound in the feed is a critical parameter that dictates the properties of the final copolymer. The composition of the resulting copolymer is determined by the reactivity ratios of the two monomers. The reactivity ratios, r1 and r2, describe the relative preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (homopropagation) versus the other monomer (cross-propagation).

While specific reactivity ratios for this compound with various vinyl monomers are not extensively reported in the literature, data for analogous diallyl ether systems can provide insight. For instance, in the copolymerization of diallyl ether (M1) with vinyl acetate (B1210297) (M2), the reactivity ratios are typically low, indicating a tendency towards alternation.

Table 1: Exemplary Reactivity Ratios for Copolymerization of Diallyl Ethers with Vinyl Monomers (Note: This table presents data for analogous systems as specific data for this compound is not readily available)

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymerization Behavior |

| Diallyl Ether | Vinyl Acetate | 0.7 | 0.9 | 0.63 | Random/Alternating |

| Diallyl Ether | Styrene | 0.03 | 19.5 | 0.585 | Styrene homopolymerizes preferentially |

| Diallyl Ether | Methyl Methacrylate | 0.12 | 8.5 | 1.02 | MMA homopolymerizes preferentially |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

As the concentration of this compound in the monomer feed increases, the crosslinking density of the resulting polymer network also increases. This leads to changes in the material's properties, such as increased hardness, improved thermal stability, and reduced solubility. However, a very high concentration of DAPE can lead to a brittle material and may result in incomplete conversion due to the early onset of gelation and restricted mobility of the reactive species.

A kinetic model for a similar system, diallyl terephthalate, has been developed and can provide a framework for understanding the polymerization of this compound fkit.hr. Such a model would typically include the following key steps:

Initiation: Decomposition of the initiator to form primary radicals.

Propagation: Addition of a monomer to a growing polymer radical.

Termination: Combination or disproportionation of two polymer radicals.

Degradative Chain Transfer: Abstraction of an allylic hydrogen from a monomer by a polymer radical.

Intramolecular Cyclization: Reaction of the radical at the end of a growing chain with a pendant double bond on the same chain to form a cyclic structure.

Crosslinking: Reaction of a polymer radical with a pendant double bond on another polymer chain.

The rate equations for each of these steps would be used to build a system of differential equations that can be solved numerically to predict the conversion of monomers, the evolution of molecular weight, and the gel point as a function of time. The model would require accurate values for the rate constants of each elementary reaction, which are often determined experimentally or estimated using computational chemistry methods.

Thiol-Ene Photopolymerization Involving this compound

Thiol-ene photopolymerization is a highly efficient "click" reaction that has gained significant attention for the preparation of polymer networks. This reaction proceeds via a radical-mediated step-growth mechanism involving the addition of a thiol to a carbon-carbon double bond (the "ene").

This compound as the "Ene" Component in Thiol-Ene Click Reactions

In thiol-ene systems, this compound serves as a tetrafunctional "ene" monomer. The allyl groups of DAPE readily react with thiyl radicals generated from a multifunctional thiol upon exposure to UV light in the presence of a photoinitiator. The reaction mechanism involves a repeating cycle of two main steps:

Propagation: A thiyl radical (RS•) adds across the double bond of an allyl group in the DAPE molecule, forming a carbon-centered radical.

Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from a thiol molecule (R'SH), regenerating a thiyl radical (R'S•) and forming a stable thioether linkage.

This rapid chain transfer step is a key feature of thiol-ene chemistry and is responsible for many of its advantages, including:

Rapid Polymerization Rates: The reaction is typically very fast, often reaching high conversions in seconds to minutes.

Delayed Gelation: The step-growth mechanism leads to a more uniform network formation and delays the onset of gelation compared to chain-growth polymerizations.

Reduced Oxygen Inhibition: The chain transfer reaction effectively competes with the reaction of carbon-centered radicals with oxygen, making the process less sensitive to air.

Homogeneous Networks: The step-wise nature of the reaction leads to the formation of more uniform and homogeneous polymer networks.

The kinetics of thiol-ene photopolymerization are influenced by the structure of both the thiol and the ene components. Electron-rich allyl ethers, such as those in this compound, are known to be highly reactive in these systems.

Table 2: Relative Reactivity of Different 'Ene' Functional Groups in Thiol-Ene Photopolymerization

| 'Ene' Functional Group | Relative Reactivity |

| Norbornene | Very High |

| Vinyl Ether | High |

| Allyl Ether | High |

| Acrylate (B77674) | Moderate |

| Styrene | Low |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The high functionality of this compound allows for the formation of highly crosslinked and robust polymer networks when reacted with multifunctional thiols. The properties of the resulting material can be tailored by varying the functionality and chemical structure of the thiol co-monomer.

Photoinitiator Systems for this compound Thiol-Ene Reactions

The thiol-ene reaction, a form of photo-click chemistry, is a prominent method for polymerizing multifunctional allyl ethers like this compound. This reaction relies on the generation of thiyl radicals, which initiate the polymerization process. The selection of a suitable photoinitiator system is critical for controlling the reaction kinetics and the final properties of the polymer network. Photoinitiators for thiol-ene reactions are broadly classified into Type I (cleavage) and Type II (abstraction) systems.

Type I Photoinitiators: These initiators undergo unimolecular bond cleavage upon UV irradiation to form radicals. Common examples include:

Irgacure and Darocur series (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA): These are widely used due to their high efficiency in generating radicals.

Acylphosphine oxides (e.g., TPO, LAP): Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is particularly noted for its water solubility and efficiency under visible light, making it suitable for biomedical applications. nih.gov

Type II Photoinitiators: These systems involve a bimolecular reaction where the excited photoinitiator abstracts a hydrogen atom from a co-initiator (often an amine) to generate the initiating radical. Examples include:

Benzophenone/amine systems: A classic Type II system where benzophenone, upon excitation, abstracts a hydrogen from an amine.

Camphorquinone/amine systems: Often used for dental resins due to their sensitivity to visible light.

Dye Sensitizers: Systems based on dyes like Rose Bengal, combined with a ferrocenium (B1229745) salt and hydroperoxide, have been shown to be highly efficient for thiol-allyl ether polymerizations under visible light.

For this compound, which contains allyl ether 'ene' groups, the choice of initiator can be tailored to the specific application requirements, such as curing speed, depth of cure, and biocompatibility. While direct irradiation with deep-UV light (~254 nm) can initiate thiol-ene polymerization without a photoinitiator, the inclusion of an initiator allows for the use of less energetic and potentially less damaging longer wavelength UV or visible light. researchgate.net

Below is a table summarizing common photoinitiator systems applicable to thiol-allyl ether reactions.

| Initiator Type | Photoinitiator System | Wavelength Range | Mechanism | Key Features |

| Type I | 2,2-dimethoxy-2-phenylacetophenone (DMPA) | UV (e.g., 365 nm) | Unimolecular cleavage | High efficiency, widely used in industrial coatings. |

| Type I | Lithium acylphosphinate (LAP) | UV/Visible (e.g., 365-405 nm) | Unimolecular cleavage | Water-soluble, efficient at low concentrations. nih.gov |

| Type II | Benzophenone / Amine | UV (e.g., 365 nm) | Bimolecular H-abstraction | Requires co-initiator, good surface cure. |

| Type II | Camphorquinone / Amine | Visible (Blue light) | Bimolecular H-abstraction | Commonly used in dental applications. |

| Type II | Rose Bengal / Ferrocenium salt / Hydroperoxide | Visible | Photosensitization | High efficiency under visible light. |

Mechanistic Insights into Thiol-Ene Network Formation

The formation of a polymer network from this compound and a multifunctional thiol proceeds via a radical-mediated step-growth mechanism. This mechanism is distinct from the chain-growth polymerization of acrylates and methacrylates and imparts unique characteristics to the resulting network.

The fundamental steps of the thiol-ene reaction are:

Initiation: A photoinitiator absorbs light and generates initial radicals. These radicals abstract a hydrogen atom from a thiol (R-SH), producing a reactive thiyl radical (R-S•).

Propagation Cycle: The reaction proceeds through a two-step propagation cycle:

Addition: The thiyl radical adds across the carbon-carbon double bond of the allyl ether group on the this compound molecule. This step is an anti-Markovnikov addition and results in the formation of a carbon-centered radical. wikipedia.org

Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This regenerates a thiyl radical and forms a stable thioether linkage. nih.govrsc.org

This cycle of addition and chain transfer repeats, leading to the gradual build-up of the polymer network. rsc.org Because this compound has multiple allyl groups and is typically reacted with a multifunctional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate)), a highly cross-linked, three-dimensional network is formed.

Key features of this step-growth network formation include:

Homogeneity: The step-growth nature leads to more uniform and homogeneous networks compared to the heterogeneous networks often formed during chain-growth polymerizations. researchgate.net

Stoichiometry: The reaction consumes thiol and ene functional groups in a 1:1 stoichiometric ratio. rsc.org

Delayed Gelation: Compared to chain-growth systems, gelation (the formation of an infinite network) occurs at a much higher monomer conversion.

Oxygen Insensitivity: The reaction is significantly less inhibited by oxygen than acrylate polymerization. Any peroxy radicals formed by the reaction of carbon-centered radicals with oxygen can readily abstract a hydrogen from a thiol, continuing the kinetic chain. researchgate.net

For allyl ether monomers like this compound, homopolymerization of the 'ene' groups is not a significant side reaction, which ensures that the step-growth mechanism is dominant and leads to a well-defined network structure. rsc.org

Other Polymerization Pathways for this compound and its Analogs

Cationic Polymerization Approaches

Cationic polymerization is a chain-growth polymerization method initiated by electrophilic species, such as protonic acids or Lewis acids, which generate a carbocationic active center. nih.govacs.org This pathway is primarily suitable for monomers with electron-donating substituents that can stabilize the positive charge of the propagating species.

Vinyl ethers are highly reactive in cationic polymerization due to the strong electron-donating nature of the ether oxygen, which stabilizes the adjacent carbocation through resonance. Allyl ethers, such as this compound, are generally less reactive in cationic polymerization than their vinyl ether counterparts. The electron-donating effect of the ether oxygen is more distant from the double bond, and the resulting carbocation is less stable. Furthermore, side reactions like chain transfer to the monomer can be problematic.

Despite these challenges, cationic polymerization of allyl ethers can be achieved under specific conditions, often requiring strong acid initiators and controlled temperatures. The mechanism involves:

Initiation: An initiator (e.g., a Lewis acid with a proton source) adds to the allyl double bond, forming a carbocation.

Propagation: The carbocationic center reacts with the double bond of another monomer molecule, extending the polymer chain.

Termination/Chain Transfer: The reaction can be terminated by reaction with a counter-ion or transfer of a proton to a monomer, solvent, or polymer molecule. acs.org

For a multifunctional monomer like this compound, cationic polymerization would be expected to produce a cross-linked network. However, due to the lower reactivity and potential for side reactions, it is a less common and more challenging pathway compared to the thiol-ene radical polymerization.

Ring-Opening Copolymerization Strategies with Allyl Ethers

This compound itself is not a cyclic monomer and therefore cannot undergo ring-opening polymerization (ROP). However, its allyl ether functionality is highly valuable for incorporation into polymers synthesized via ROP, a process typically used for cyclic monomers like epoxides, lactones, and cyclic ethers. nih.gov

A common strategy is to copolymerize a standard cyclic monomer with a functional cyclic monomer that contains an allyl group. A prime example is Allyl Glycidyl Ether (AGE), a functional epoxide. AGE can be copolymerized with other epoxides (like ethylene (B1197577) oxide or propylene (B89431) oxide) or other cyclic monomers to introduce pendant allyl groups along the polymer backbone. nih.gov These pendant allyl groups, which are structurally similar to those in this compound, can then be used for post-polymerization modification, most notably via the thiol-ene reaction to create cross-linked networks or attach functional molecules.

The process typically involves:

Copolymerization: A cyclic monomer is copolymerized with an allyl-functional cyclic monomer (e.g., AGE) using an appropriate initiator (anionic, cationic, or coordination). This produces a linear or branched polymer with pendant allyl groups. nih.gov

Post-Functionalization: The resulting polymer is then reacted with multifunctional thiols, often using photoinitiation, to cross-link the chains into a network.

This two-step approach allows for the creation of complex polymer architectures where the properties of the backbone (determined by the primary cyclic monomer) can be combined with the cross-linking capabilities afforded by the incorporated allyl groups.

Theoretical and Computational Studies of this compound Polymerization

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a powerful computational quantum chemistry method used to investigate the electronic structure and reactivity of molecules. In the context of polymerization, DFT calculations provide deep insights into reaction mechanisms, transition state energies, and kinetic parameters that are often difficult to measure experimentally. acs.org

For the thiol-ene polymerization of monomers like this compound, DFT has been employed to:

Elucidate Reaction Mechanisms: Calculations can map the potential energy surface for the addition and chain-transfer steps, confirming the stepwise nature of the reaction. Studies have modeled the transition states for both the thiyl radical addition to the double bond and the subsequent hydrogen abstraction from the thiol. researchgate.net

Analyze Reactivity: DFT can be used to calculate the energies of the radical intermediates. The stability of the carbon-centered radical formed after the addition step is a key factor in determining the reactivity of the 'ene'. nih.gov

Evaluate Initiator Efficiency: The effectiveness of different photoinitiators can be compared by calculating the rate coefficients for the hydrogen abstraction from the thiol versus undesired side reactions, such as the initiator radical adding directly to the double bond. researchgate.net

DFT studies on model systems containing allyl and thiol functionalities have confirmed that for allyl ethers, the chain transfer step is generally efficient, leading to a polymerization dominated by the desired step-growth mechanism. researchgate.net These theoretical findings support the experimental observation that multifunctional allyl ethers like this compound are excellent monomers for creating homogeneous polymer networks via thiol-ene chemistry.

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the complex, dynamic processes of polymerization at an atomic level. aip.orgresearchgate.net For multifunctional monomers like this compound, which form intricate three-dimensional polymer networks, MD simulations can provide unparalleled insights into the structural evolution and kinetic aspects of the polymerization process that are often difficult to probe experimentally.

At its core, an MD simulation solves Newton's equations of motion for a system of interacting atoms, allowing researchers to track the trajectories of individual atoms and molecules over time. aip.org This methodology can be adapted to model chemical reactions, such as the radical polymerization of this compound, by employing reactive force fields or multi-scale modeling techniques that allow for the formation and breaking of chemical bonds.

The application of MD simulations to the polymerization of this compound would typically involve several key steps:

System Setup: A simulation box is constructed containing a predefined number of this compound monomers and initiator molecules at a specified density and temperature.

Force Field Selection: A suitable force field is chosen to describe the potential energy of the system as a function of its atomic coordinates. For reactive systems, specialized force fields that can handle changes in atomic bonding are necessary.

Initiation Simulation: The simulation is initiated by modeling the decomposition of the initiator molecules to form radicals.

Propagation and Crosslinking: The simulation then follows the subsequent reactions of these radicals with the allyl groups of the this compound monomers, leading to chain growth and the formation of crosslinks.

Analysis: The trajectory data generated during the simulation is analyzed to extract a wealth of information about the polymerization process.

Through such simulations, it is possible to visualize the formation of the polymer network in real-time, observing the transition from a liquid monomer system to a solid, crosslinked gel.

Hypothetical Research Findings from MD Simulations

| Temperature (K) | Initiation Rate Constant (ki) (s-1) | Propagation Rate Constant (kp) (L·mol-1·s-1) | Gel Point Conversion (%) |

|---|---|---|---|

| 333 | 1.2 x 10-6 | 2.5 x 102 | 15.8 |

| 343 | 3.5 x 10-6 | 4.1 x 102 | 14.2 |

| 353 | 9.8 x 10-6 | 6.8 x 102 | 12.9 |

This table illustrates how MD simulations could be used to determine key kinetic parameters as a function of temperature. The initiation and propagation rate constants are fundamental to understanding the speed of the polymerization, while the gel point conversion indicates the extent of reaction required to form a continuous network.

| Monomer Conversion (%) | Crosslink Density (mol·m-3) | Average Primary Chain Length | Cyclization Percentage (%) |

|---|---|---|---|

| 10 | 0.8 x 103 | 8 | 5.2 |

| 20 | 2.1 x 103 | 15 | 8.9 |

| 30 | 4.5 x 103 | 22 | 12.5 |

| 40 | 7.2 x 103 | 28 | 15.1 |

Table 2 demonstrates how MD simulations can provide detailed information about the evolving architecture of the polymer network. This includes the density of crosslinks, the average length of the polymer chains between crosslinks, and the extent of intramolecular cyclization, which is a common feature in the polymerization of multifunctional monomers.

By providing such detailed, atomistic-level information, molecular dynamics simulations can play a crucial role in understanding and optimizing the polymerization of this compound for various applications. These computational studies can complement experimental investigations by providing insights into mechanisms that are not directly observable, ultimately leading to the development of materials with tailored properties.

Network Formation and Crosslinking Architectures with Diallyl Pentaerythritol

Role of Diallyl Pentaerythritol (B129877) as a Crosslinking Agent

Diallyl pentaerythritol serves as a highly effective crosslinking agent in various polymerization processes. Its multiple allyl groups can participate in reactions to form covalent bonds between polymer chains, leading to the formation of a three-dimensional network structure. This network formation is critical in determining the final properties of the polymer, transforming linear or branched polymers into a cohesive, insoluble, and infusible material. The presence of these crosslinks enhances the mechanical strength, thermal stability, and solvent resistance of the resulting polymer.

Impact of Crosslinker Concentration on Network Density

The concentration of this compound as a crosslinking agent has a profound impact on the resulting polymer network's density and, consequently, its physicochemical properties. An increase in the crosslinker concentration leads to a higher number of crosslinks per unit volume, resulting in a more tightly woven network. This increased network density restricts the mobility of the polymer chains.

A study on hydrogels synthesized with a structurally similar crosslinker, pentaerythritol tetra-acrylate (PETRA), demonstrates these effects. As the concentration of the crosslinking agent increases, key network parameters are significantly altered. The average molecular weight between crosslinks (Mc) and the network mesh size (ξ) decrease, indicating a more compact network structure. nih.gov Concurrently, the crosslinking density (ρc) and the gel fraction, which represents the portion of the polymer incorporated into the network, increase. nih.gov

These structural changes directly influence the material's macroscopic properties. For instance, in hydrogels, a higher crosslinking density leads to a decrease in the equilibrium water content (EWC), as the tighter network can accommodate less solvent. nih.gov Mechanically, a denser network results in a higher tensile strength, as the increased number of covalent bonds provides greater resistance to deformation. nih.gov

Table 1: Effect of Crosslinker Concentration on Hydrogel Properties

| Crosslinker Concentration (% w/w) | Gel Fraction (%) | Equilibrium Water Content (EWC) (%) | Average Molecular Weight Between Crosslinks (Mc) | Network Mesh Size (ξ) (Å) | Crosslinking Density (ρc) (mol/cm³) |

|---|---|---|---|---|---|

| 1.0 | 67.02 | 85.67 | 28,456 | 338.4 | 3.51 x 10⁻⁵ |

| 2.5 | 78.45 | 74.32 | 12,345 | 224.5 | 8.10 x 10⁻⁵ |

| 5.0 | 85.23 | 65.89 | 7,890 | 178.9 | 1.27 x 10⁻⁴ |

| 10.0 | 89.47 | 56.56 | 5,432 | 148.2 | 1.84 x 10⁻⁴ |

Data based on a study of polyethylene (B3416737) oxide hydrogels crosslinked with pentaerythritol tetra-acrylate (PETRA). nih.gov

Formation of Homogeneous and Heterogeneous Polymer Networks

The spatial distribution of crosslinks within a polymer network determines its homogeneity. A homogeneous network is characterized by a uniform distribution of crosslinks and polymer chains, leading to consistent properties throughout the material. In contrast, a heterogeneous network possesses regions of high and low crosslinker density, which can arise from factors such as phase separation during polymerization or non-uniform reaction kinetics. unito.it

The formation of either a homogeneous or heterogeneous network when using this compound depends on several factors, including the polymerization method, solvent system, and the reactivity of the comonomers. In conventional free radical polymerization, the network can become heterogeneous due to the non-uniform growth of polymer chains. chemrxiv.org However, techniques like reversible deactivation radical polymerization (RDRP) can lead to more homogeneous networks by allowing for the linear growth of well-defined and uniform polymer chains. chemrxiv.org The choice of solvent is also critical; a good solvent for the growing polymer chains will promote a more swollen and homogeneous network structure. researchgate.net

Design and Synthesis of this compound-Based Polymer Networks

The multifunctional nature of this compound makes it an ideal building block for the creation of sophisticated polymer architectures. Its central pentaerythritol core can act as a branching point for the synthesis of complex, non-linear structures.

Star-Shaped Polymer Architectures Utilizing Pentaerythritol Cores

Star-shaped polymers are a class of branched polymers consisting of multiple linear polymer chains, or "arms," radiating from a central core. nih.gov The pentaerythritol core of this compound and its derivatives is frequently used in the "core-first" synthesis of star polymers. chemrxiv.org In this approach, the polymerization of monomers is initiated from the multifunctional core, leading to the simultaneous growth of multiple polymer arms.

For example, star-shaped poly(L-lactide)s have been synthesized via ring-opening polymerization (ROP) of L-lactide, with pentaerythritol serving as the initiator. kobv.de The number of hydroxyl groups on the pentaerythritol core dictates the number of arms in the resulting star polymer. By varying the ratio of monomer to initiator, the length of the polymer arms can be controlled. kobv.de Similarly, dipentaerythritol (B87275), with its six hydroxyl groups, can be used to create six-armed star polymers. scielo.org.mxed.ac.uk

Table 2: Synthesis of Six-Armed Star-Shaped Poly(L-lactide) with a Dipentaerythritol Core

| Sample | Monomer/Initiator Ratio | Mn (GPC) | Mw/Mn |

|---|---|---|---|

| D-PLLA₁₀ | 10 | 1,800 | 1.09 |

| D-PLLA₂₅ | 25 | 4,200 | 1.11 |

| D-PLLA₅₀ | 50 | 8,100 | 1.12 |

| D-PLLA₁₀₀ | 100 | 15,600 | 1.13 |

Data from the synthesis of polylactide stars using a dipentaerythritol (DPE) core. scielo.org.mx

Hydrogel Network Formation via this compound Crosslinking

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water or biological fluids. scienceopen.com this compound and its derivatives are effective crosslinkers for the formation of hydrogel networks due to their ability to form stable covalent bonds between hydrophilic polymer chains.

The crosslinking process can be initiated through various methods, including photo-initiated reactions. For instance, hydrogels can be formed via photo-initiated thiol-ene reactions, where the allyl groups of a diallyl-functionalized polymer react with thiol groups on another polymer in the presence of a photoinitiator. researchgate.net This method allows for high spatiotemporal control over the gelation process. researchgate.net The mechanical properties and swelling behavior of the resulting hydrogels can be tuned by adjusting the crosslinker concentration and the molecular weight of the polymer chains. nih.govnih.gov

Graft Copolymerization with this compound

Graft copolymers consist of a main polymer backbone to which one or more side chains of a different polymer are attached. nih.gov this compound can be incorporated into graft copolymers through several methods. In the "grafting-from" approach, initiating sites are created along a polymer backbone, from which the polymerization of a second monomer is initiated. For instance, pentaerythritol triacrylate (PETA), a related compound, has been successfully grafted onto plasma-treated isotactic polypropylene (B1209903). soilwise-he.eu The peroxides generated on the polypropylene surface by the plasma treatment induce the graft copolymerization of PETA. soilwise-he.eu

Alternatively, this compound can be used in the "grafting-through" method, where it acts as a comonomer with polymerizable groups that can be incorporated into a growing polymer chain. nih.gov The pendant allyl groups can then serve as sites for subsequent grafting reactions. The choice of grafting method influences the architecture and properties of the final graft copolymer, such as the grafting density and the length of the side chains. mdpi.com

Topochemical and Topo-kinetic Aspects of Network Formation

The formation of a polymer network from this compound monomers is a complex process governed by the spatial arrangement of the reacting species (topochemistry) and the rates of the various reactions occurring (topo-kinetics). The polymerization typically proceeds via a free-radical mechanism, initiated by thermal or photochemical decomposition of an initiator, leading to the formation of a highly crosslinked structure.

The kinetics of polymerization for multifunctional allyl monomers like this compound are distinct from those of monofunctional vinyl monomers. A key characteristic of allyl polymerization is the prevalence of chain transfer reactions, particularly degradative chain transfer to the monomer. This process can influence the rate of polymerization and the length of the kinetic chains.

The progression of the network formation can be characterized by several key stages:

Initiation: Radicals are generated from an initiator and react with the allyl double bonds of the this compound monomer.

Propagation: The resulting monomer radical adds to other monomers, leading to chain growth. Due to the presence of two allyl groups, this propagation can lead to branching and the formation of larger, more complex structures.

Crosslinking: As the polymerization proceeds, reactions between growing polymer chains and the pendant allyl groups on other chains or unreacted monomers lead to the formation of crosslinks. This is the critical step in the development of a three-dimensional network.

Gelation: At a critical conversion, known as the gel point, a continuous network structure spans the entire reaction volume. This transition is marked by a significant increase in viscosity.

| Kinetic Parameter | Description | Influence on Network Formation |

| Rate of Initiation (Ri) | The rate at which primary radicals are formed from the initiator. | A higher Ri generally leads to a faster overall polymerization rate and can result in a higher density of shorter polymer chains, potentially affecting the network homogeneity. |

| Rate of Propagation (Rp) | The rate at which monomer units are added to the growing polymer chains. | Determines the speed of polymer chain growth. In diallyl systems, Rp is often moderated by chain transfer reactions. |

| Rate of Termination (Rt) | The rate at which radical activity is destroyed, typically by combination or disproportionation of two radicals. | A lower Rt relative to Rp favors the formation of high molecular weight polymers and a more developed network structure before gelation. |

| Chain Transfer Constant (CM) | A measure of the propensity for a growing polymer radical to abstract an atom (typically hydrogen) from a monomer molecule, terminating the original chain and creating a new radical. | For allyl monomers, degradative chain transfer is significant and can reduce the overall rate of polymerization and the kinetic chain length. |

| Gel Point Conversion | The monomer conversion at which an infinite network (gel) first appears. | This is a critical parameter in network formation. For diallyl compounds, the gel point is influenced by the tendency for cyclization and the efficiency of crosslinking reactions. |

This table presents generalized kinetic parameters for diallyl monomer polymerization, as specific data for this compound is not extensively available.

Influence of this compound Functionality on Network Topology

The bifunctional nature of this compound allows each monomer unit to act as a crosslinking point, connecting at least two different polymer chains. The spatial arrangement of these crosslinks and the connectivity of the polymer chains define the network architecture.

Several factors related to the monomer's functionality influence the network topology:

Crosslink Density: The concentration of this compound in a copolymerization system directly correlates with the potential crosslink density of the resulting network. Higher concentrations lead to more frequent crosslinking events and a tighter, more rigid network structure.

Intramolecular Cyclization: The proximity of the two allyl groups on the same monomer unit can increase the probability of intramolecular cyclization, especially at low monomer concentrations. These cyclic structures act as network defects, as they consume functional groups that could have otherwise contributed to the formation of effective crosslinks between different polymer chains. This can lead to a delay in the gel point and a less efficiently crosslinked network.

Network Homogeneity: The reactivity of the allyl groups and the polymerization conditions can influence the homogeneity of the resulting network. Under certain conditions, microgel-like domains of highly crosslinked polymer may form early in the polymerization, leading to a heterogeneous network structure.

The following table outlines the expected influence of this compound's functionality on various aspects of the network topology.

| Topological Feature | Influence of this compound Functionality | Expected Consequence for Material Properties |

| Crosslink Density | The bifunctionality allows for the formation of a high density of crosslinks. | Increased rigidity, higher glass transition temperature (Tg), and reduced swelling in solvents. |

| Chain Length between Crosslinks | Higher concentrations of this compound will lead to shorter polymer chains between crosslink points. | Increased brittleness and reduced elasticity. |

| Cyclic Defects | The structure of the monomer may promote intramolecular cyclization, leading to the formation of primary and secondary cycles. | Reduced efficiency of crosslinking, potentially leading to a lower modulus and a higher swelling ratio than theoretically predicted for a perfect network. |

| Network Homogeneity | The polymerization kinetics can lead to the formation of heterogeneous networks with regions of varying crosslink density. | Broadening of the glass transition region and a complex mechanical response. |

This table is based on established principles of network formation in multifunctional monomers and provides an expected framework for the behavior of this compound.

Advanced Characterization Techniques for Diallyl Pentaerythritol Based Polymers

Vibrational Spectroscopy for Network Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods for probing the chemical changes that occur during the polymerization of DAPE. These techniques allow for real-time monitoring of the reaction and detailed characterization of the final cross-linked network.

In-situ FTIR Studies of Polymerization Kinetics

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for real-time monitoring of polymerization reactions. nih.gov By tracking the change in concentration of specific functional groups over time, the kinetics of the curing process can be accurately determined. For the free-radical polymerization of DAPE, FTIR spectroscopy focuses on the characteristic absorption bands of the allyl groups.

The polymerization is monitored by observing the decrease in intensity of absorption bands associated with the allyl C=C double bond and =C-H bonds. Key vibrational modes include the C=C stretching vibration (typically around 1645 cm⁻¹) and the out-of-plane deformation of the =C-H bond (around 915-995 cm⁻¹). researchgate.net The disappearance of these peaks is directly proportional to the consumption of allyl groups and thus the extent of the polymerization reaction. An internal standard, such as a C-H stretching band from the backbone that does not participate in the reaction, is often used to normalize the spectra and improve quantitative accuracy. The degree of conversion can then be calculated as a function of time, allowing for the determination of kinetic parameters such as the reaction rate constant. nih.gov

| Time (minutes) | Normalized Absorbance of C=C Stretch (1645 cm⁻¹) | Conversion (%) |

|---|---|---|

| 0 | 1.00 | 0 |

| 10 | 0.78 | 22 |

| 30 | 0.45 | 55 |

| 60 | 0.21 | 79 |

| 120 | 0.09 | 91 |

Raman Spectroscopy for Crosslink Characterization

Raman spectroscopy serves as an excellent complementary technique to FTIR for analyzing the cross-linking of DAPE polymers. It is particularly sensitive to the symmetric vibrations of non-polar bonds, making it highly effective for monitoring the C=C double bonds of the allyl groups. The Raman spectrum of the DAPE monomer shows a strong band corresponding to the C=C stretching vibration (around 1645-1650 cm⁻¹). researchgate.net

As polymerization proceeds, the intensity of this band decreases, which can be correlated with the degree of cross-linking. researchgate.net This method allows for a quantitative assessment of the conversion of double bonds into the single bonds that form the polymer network. Because Raman spectroscopy uses visible light and has minimal interference from water, it can be adapted for in-situ monitoring of bulk polymerization or polymerization in aqueous media. The high spatial resolution of Raman microscopy also allows for the investigation of chemical heterogeneity and the distribution of crosslinks within the polymer matrix. researchgate.net

Thermal Analysis for Polymer Transitions and Stability

Thermal analysis techniques are indispensable for characterizing the performance of thermosetting polymers like those derived from DAPE. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on curing behavior, thermal transitions, and decomposition pathways.

Differential Scanning Calorimetry (DSC) for Curing and Glass Transitions

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow associated with thermal transitions in a material. tainstruments.com For DAPE-based systems, DSC is used to study the exothermic curing (cross-linking) reaction. In a typical non-isothermal DSC scan, the uncured DAPE resin mixed with an initiator will exhibit a broad exothermic peak. The total heat released during this process, known as the heat of reaction (ΔH), is determined by integrating the area under this peak. This value is proportional to the total number of double bonds reacted. compositeskn.org

By running a partially cured sample, the residual heat of reaction can be measured, allowing for the calculation of the degree of cure. tainstruments.com Furthermore, DSC is used to determine the glass transition temperature (Tg) of the polymer. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. compositeskn.org This transition appears as a step-like change in the heat capacity on the DSC thermogram. The Tg is highly dependent on the crosslink density; a higher degree of cure results in a more tightly cross-linked network and a higher Tg. Monitoring the Tg is therefore a reliable way to assess the extent of cure. revistapolimeros.org.br

| Formulation (DAPE with Initiator %) | Peak Exotherm Temperature (°C) | Heat of Reaction (ΔH, J/g) | Final Glass Transition Temp. (Tg, °C) |

|---|---|---|---|

| DAPE + 1% BPO | 125.4 | 315.2 | 145.8 |

| DAPE + 2% BPO | 118.9 | 312.5 | 148.3 |

| DAPE + 1% DCP | 155.2 | 309.8 | 152.1 |

BPO: Benzoyl Peroxide; DCP: Dicumyl Peroxide

Thermogravimetric Analysis (TGA) for Decomposition Behavior and Residual Char

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of DAPE-based polymers. The resulting TGA curve provides key information, including the onset temperature of decomposition (Td), the temperature of maximum decomposition rate (Tmax), and the amount of non-volatile residue, or char, remaining at high temperatures. nih.gov

The polyfunctional nature of the pentaerythritol (B129877) core in DAPE contributes to the formation of a highly cross-linked network upon polymerization. This structure often leads to enhanced thermal stability and a tendency to form a significant amount of protective char upon thermal decomposition. researchgate.net The amount of char residue is an important parameter for applications requiring flame retardancy. TGA can be performed in an inert atmosphere (e.g., nitrogen) to study pyrolysis or in an oxidative atmosphere (e.g., air) to assess thermo-oxidative stability.

| Parameter | Value |

|---|---|

| Onset Decomposition Temp. (Td, 5% weight loss) | 345 °C |

| Temp. of Max. Decomposition Rate (Tmax) | 410 °C |

| Residual Char at 600 °C | 28.5 % |

| Residual Char at 800 °C | 25.1 % |

Rheological Characterization of Polymer Solutions and Melts

Rheology is the study of the flow and deformation of materials. uobabylon.edu.iq Rheological characterization of DAPE-based systems is critical for understanding their processability and for elucidating the viscoelastic properties of the final cured polymer. azom.com Measurements are typically performed using a rheometer, which can apply a controlled stress or strain to a sample and measure the resulting response.

During the curing process, the viscosity of the DAPE resin increases dramatically as the polymer network forms. Rheological measurements can monitor this change in real-time. A key event in the curing process is the gel point, where the liquid resin transforms into a solid-like gel with an interconnected network structure. This point is often identified as the crossover point of the storage modulus (G'), which represents the elastic response, and the loss modulus (G''), which represents the viscous response. azom.com

For the fully cured polymer, dynamic mechanical analysis (DMA), a rheological technique applied to solid samples, can be used to measure the material's viscoelastic properties as a function of temperature. This provides information on the storage modulus in the glassy and rubbery regions, the loss modulus, and the damping factor (tan δ), which is the ratio of G'' to G'. The peak of the tan δ curve is another common method for determining the glass transition temperature. anton-paar.com

| Curing Time (minutes) | Complex Viscosity (η*, Pa·s) | Storage Modulus (G', Pa) | Loss Modulus (G'', Pa) |

|---|---|---|---|

| 0 | 0.5 | 1.2 | 31.4 |

| 15 | 12.8 | 45.5 | 80.1 |

| 25 (Gel Point) | ~450 | 3.2 x 10³ | 3.2 x 10³ |

| 40 | >10⁵ | 5.6 x 10⁵ | 8.9 x 10⁴ |

Oscillatory Shear Rheology for Viscoelasticity

Oscillatory shear rheology is a powerful non-destructive technique used to probe the viscoelastic properties of materials, providing insights into the polymer network structure. nist.govwiley.com In this method, a small, sinusoidal strain or stress is applied to the sample, and the resulting stress or strain is measured. umass.edu For viscoelastic materials like DAPE-based polymers, the response exhibits a phase lag (δ) relative to the applied deformation. This response can be deconvoluted into two key parameters: the storage modulus (G') and the loss modulus (G'').

Storage Modulus (G'): Represents the elastic component of the polymer's response, indicating the energy stored and recovered per cycle of deformation. In crosslinked DAPE polymers, a higher G' typically corresponds to a more rigid network structure.

Loss Modulus (G''): Represents the viscous component, indicating the energy dissipated as heat per cycle. It is associated with the irreversible flow and rearrangement of polymer chains.

The relationship between G' and G'' as a function of frequency provides a mechanical spectrum of the material. For a fully cured DAPE thermoset, the storage modulus is typically higher than the loss modulus (G' > G'') over a wide range of frequencies, indicating a predominantly elastic, solid-like behavior characteristic of a crosslinked network. arxiv.org The point where G' and G'' intersect, known as the gel point, is a critical parameter during the curing process of DAPE resins, signifying the transition from a liquid to a solid-like gel state. anton-paar.com

Table 1: Representative Oscillatory Rheology Data for a Cured DAPE-Thiol Polymer

| Angular Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan Delta (G''/G') |

|---|---|---|---|

| 0.1 | 1.2 x 10⁶ | 1.5 x 10⁵ | 0.125 |

| 1.0 | 1.3 x 10⁶ | 1.8 x 10⁵ | 0.138 |

| 10.0 | 1.4 x 10⁶ | 2.5 x 10⁵ | 0.179 |

This is an interactive data table. You can sort and filter the data to better understand the viscoelastic properties.

Steady Shear Rheology for Viscosity Profiles

Steady shear rheology is fundamental for characterizing the flow behavior of DAPE polymer melts or solutions, which is critical for processing applications like molding, coating, and extrusion. anton-paar.com4spe.org This technique measures the viscosity of a material as a function of the applied shear rate. 4spe.org

For DAPE-based polymer systems, the viscosity profile can reveal important information about molecular weight, chain entanglement, and the presence of crosslinking precursors. 4spe.org Uncured or partially cured DAPE resins may exhibit Newtonian behavior at low shear rates, where viscosity is independent of the shear rate. At higher shear rates, these systems often display shear-thinning behavior, where viscosity decreases as the shear rate increases. This phenomenon is attributed to the alignment of polymer chains and the disentanglement of networks under flow.

The zero-shear viscosity (η₀), the viscosity in the low shear rate Newtonian plateau, is a particularly important parameter as it is strongly correlated with the average molecular weight of the polymer. anton-paar.com Monitoring the viscosity profile during the curing process of DAPE can provide valuable data on the progression of the crosslinking reaction. As crosslinking proceeds, the viscosity increases dramatically until the gel point is reached, at which point the material no longer flows.

Table 2: Viscosity Profile of an Uncured DAPE Resin at a Constant Temperature

| Shear Rate (s⁻¹) | Viscosity (Pa·s) | Shear Stress (Pa) |

|---|---|---|

| 0.1 | 15.2 | 1.52 |

| 1.0 | 15.1 | 15.1 |

| 10.0 | 14.5 | 145.0 |

| 100.0 | 12.8 | 1280.0 |

This interactive table illustrates the shear-thinning behavior common in polymer resins.

Microscopic and Morphological Investigations

Visualizing the structure of DAPE-based polymers at the micro- and nanoscale is essential for understanding how network architecture influences macroscopic properties.

Scanning Electron Microscopy (SEM) for Network Morphology

Scanning Electron Microscopy (SEM) is a widely used technique for investigating the surface topography and internal morphology of polymer networks. researchgate.netiop.kiev.ua For DAPE-based polymers, SEM can provide high-resolution images of the cross-section of a cured material, revealing details about the network's structure.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) offers even higher resolution than SEM, enabling the visualization of surface topography at the nanometer scale. nih.gov AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. nih.gov The deflection of the cantilever is measured, providing a three-dimensional topographic map of the surface.

For DAPE-based polymers, particularly in coating applications, AFM is invaluable for characterizing surface roughness, identifying domains of different chemical composition (phase imaging), and measuring mechanical properties at the nanoscale (nanoindentation). researchgate.netcovalentmetrology.com For example, AFM can quantify the surface smoothness of a DAPE-based optical coating, a critical parameter for its performance. It can also be used to study the dispersion of nanoparticles within a DAPE polymer matrix or to observe changes in surface morphology due to environmental exposure or degradation. mdpi.com

Table 3: Comparative Surface Roughness Data from AFM Analysis

| DAPE Polymer Sample | Curing Condition | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) |

|---|---|---|---|

| DAPE-Coating A | UV Cured, 5 min | 1.2 | 1.5 |

| DAPE-Coating B | UV Cured, 10 min | 0.8 | 1.1 |

This interactive table allows for comparison of surface roughness under different processing conditions.

Gel Fraction and Crosslinking Density Determination

The extent of reaction in a thermosetting polymer like a DAPE-based system is quantified by the gel fraction and crosslinking density. These parameters are critical as they directly influence the mechanical properties, thermal stability, and solvent resistance of the final material.

The gel fraction is a measure of the insoluble portion of the polymer network after extraction with a suitable solvent. nhv.jp It represents the percentage of the polymer that has been successfully incorporated into the crosslinked network. A high gel fraction (typically >95%) is desirable for most applications, indicating a complete cure. The determination involves weighing a cured polymer sample, immersing it in a solvent (e.g., acetone (B3395972) or toluene) for an extended period to extract the soluble, unreacted components (the "sol fraction"), and then drying the remaining insoluble gel to a constant weight. researchgate.net

The crosslinking density (ρc) is a measure of the number of crosslinks per unit volume. nmranalyzer.com It can be estimated from swelling experiments using the Flory-Rehner theory. scielo.br This theory relates the swelling behavior of a polymer network in a solvent to its structural parameters. By measuring the equilibrium swelling ratio of a DAPE polymer sample, it is possible to calculate the average molecular weight between crosslinks (Mc) and, subsequently, the crosslinking density. nih.gov A higher crosslinking density generally leads to a stiffer, more brittle material with lower swelling and improved chemical resistance. nih.govmdpi.com

Table 4: Gel Fraction and Crosslinking Density of DAPE Polymers with Varying Initiator Concentration

| Initiator Concentration (wt%) | Gel Fraction (%) | Equilibrium Swelling Ratio (Q) | Crosslinking Density (mol/cm³) |

|---|---|---|---|

| 0.5 | 85.2 | 3.8 | 1.2 x 10⁻⁴ |

| 1.0 | 92.5 | 3.1 | 1.9 x 10⁻⁴ |

| 1.5 | 97.8 | 2.5 | 2.8 x 10⁻⁴ |

This interactive table shows the direct relationship between initiator concentration, gel fraction, and crosslinking density.

X-ray Diffraction (XRD) and Wide-Angle X-ray Scattering (WAXS) for Crystalline Structures

X-ray Diffraction (XRD) and Wide-Angle X-ray Scattering (WAXS) are powerful techniques for investigating the atomic and molecular arrangement within a material, distinguishing between crystalline and amorphous structures. diamond.ac.uk

When applied to DAPE-based polymers, XRD and WAXS can determine the degree of crystallinity. Most crosslinked thermosets, including those derived from DAPE, are inherently amorphous due to the random, three-dimensional network structure that prevents the long-range molecular order required for crystallization. An XRD pattern of a fully amorphous DAPE polymer would show a broad, diffuse halo, characteristic of the lack of long-range order.

However, in some cases, DAPE might be used to modify semi-crystalline polymers or be part of a polymer blend. In such systems, XRD can be used to identify the crystalline phases present through their characteristic sharp diffraction peaks. nih.gov The position of these peaks relates to the lattice spacing within the crystal (via Bragg's Law), and their intensity can be used to calculate the percentage of crystallinity in the material. diamond.ac.uk WAXS provides similar information and is often used to study changes in crystalline structure during processes like stretching or heating. researchgate.net For DAPE-based systems, these techniques are crucial for confirming the intended amorphous nature of the network or for characterizing any crystalline domains that might arise from formulation components. nih.gov

Table 5: Hypothetical WAXS Data for a Semi-Crystalline Polymer Blend Containing DAPE

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) | Crystalline Plane (hkl) |

|---|---|---|---|

| 14.1 | 6.28 | 85 | (110) |

| 16.9 | 5.24 | 100 | (040) |

| 18.5 | 4.79 | 70 | (130) |

This interactive table displays typical diffraction data for a semi-crystalline polymer.

Applications of Diallyl Pentaerythritol in Advanced Functional Materials

Performance Enhancers in Coatings and Adhesives

Diallyl pentaerythritol (B129877) serves as a critical additive for improving the performance characteristics of various coating and adhesive formulations. Its bifunctional nature, possessing reactive allyl groups and hydroxyl groups, allows for its integration into diverse polymer systems to enhance cure speed, durability, and resistance properties.

In the field of radiation curing, diallyl pentaerythritol functions as a polyunsaturated crosslinking monomer. google.comgoogle.comepo.orgjustia.comgoogle.comgoogle.comgoogle.comgoogle.comgoogle.comgoogleapis.com It is incorporated into formulations for UV-curable coatings, inks, and adhesives that cure through photopolymerization. rxweb-prd.com Upon exposure to UV light in the presence of a photoinitiator, the allyl groups of the molecule readily participate in free-radical polymerization. This creates a dense, three-dimensional polymer network.

The inclusion of this compound as a crosslinking agent leads to significant improvements in the final properties of the cured material, including:

Enhanced Hardness and Scratch Resistance: The high crosslink density imparts superior surface hardness.

Improved Chemical Resistance: The robust network structure limits the penetration of solvents and chemicals.

Fast Cure Response: The reactivity of the allyl groups contributes to rapid polymerization, increasing production efficiency.

It is listed among other polyalkenyl ethers, such as triallyl pentaerythritol and trimethylolpropane (B17298) diallyl ether, as an effective monomer for creating these high-performance polymer networks. google.comjustia.com

This compound and other partial allyl ethers of pentaerythritol are utilized to accelerate the drying rate of alkyd and drying-oil-based coatings. vdoc.pub The mechanism relies on the reactivity of the allyl groups with atmospheric oxygen in a process known as auto-oxidative crosslinking. This process, often catalyzed by metal driers, involves the formation of free radicals on the allyl groups, which then combine to form a solid, durable, and crosslinked film. google.com This "air-drying" capability allows for the curing of coatings at ambient temperatures without the need for thermal or radiation energy, making it a valuable component for traditional paints and varnishes. vdoc.pub

Specialty Resins and Thermosetting Polymers

The unique molecular structure of this compound makes it a valuable building block for specialty resins and thermosetting polymers, where it can be used to tailor specific properties like durability and thermal stability.

In polyurethane chemistry, this compound can play a dual role. First, its two free hydroxyl groups can react with isocyanate groups, allowing it to be chemically integrated into the polyurethane backbone as a chain extender or crosslinker. Second, the two unreacted allyl groups remain as pendant functionalities along the polymer chain.

These pendant allyl groups provide sites for a secondary curing reaction, which can be initiated by peroxides or radiation. This post-curing step significantly increases the crosslink density of the final polyurethane product. This modification enhances key performance attributes, including:

Improved Durability: The highly crosslinked structure offers greater resistance to abrasion and wear.

Enhanced Thermal Stability: The robust network can withstand higher temperatures without degradation.

Superior Chemical Resistance: The dense polymer matrix provides an effective barrier against solvents and other chemicals.

This compound can be used as a reactive modifier to alter the properties of polyolefins such as polypropylene (B1209903). Through a process known as free-radical grafting, typically conducted in a melt extruder with a peroxide initiator, this compound can be covalently bonded to the polyolefin backbone. The peroxide abstracts a hydrogen atom from the polymer chain, creating a macroradical which then attacks one of the allyl double bonds of the this compound molecule.

This grafting process introduces both branching and polar hydroxyl groups onto the nonpolar polyolefin chain. Such modifications can lead to:

Improved Melt Strength: The branched structure can increase viscosity and stability during processing.

Enhanced Adhesion: The introduction of polar hydroxyl groups can improve the ability of the polyolefin to bond to other substrates.

Increased Compatibility: It can act as a compatibilizer in polymer blends and composites.

This technique is a common strategy for functionalizing polyolefins to expand their range of applications. google.com

Materials for Water Management and Separation

The crosslinking capabilities of this compound are valuable in the creation of specialized polymers for water management and purification. researchgate.net It can be used to engineer the network structure of materials used in filtration membranes and absorbent hydrogels. mdpi.comgoogle.com

When used as a crosslinking agent in the polymerization of hydrophilic monomers like acrylic acid, this compound helps form hydrogels. researchgate.net These are polymer networks capable of absorbing and retaining large quantities of water. By controlling the concentration of this compound, the crosslink density of the hydrogel can be precisely tuned, which in turn dictates its swelling capacity and mechanical properties.

In the fabrication of polymer membranes for water separation and filtration, this compound can be used to create a stable, crosslinked structure. researchgate.net This crosslinking enhances the membrane's mechanical strength and its resistance to solvents and chemical degradation, which is crucial for long-term performance in demanding industrial applications. mdpi.com The resulting stable porous structure is essential for processes like microfiltration and ultrafiltration. google.com

Interactive Data Table

The following table summarizes the functional role of this compound and its general impact on the properties of various polymer systems.

| Polymer System | Functional Role of this compound | Resulting Property Enhancement |

| UV-Curable Coatings | Polyfunctional Crosslinker | Increased Hardness, Fast Cure, Chemical Resistance |

| Air-Drying Alkyd Resins | Auto-Oxidative Crosslinker | Accelerated Drying Time, Improved Film Formation |

| Polyurethane (PU) | Chain Extender & Crosslinker | Enhanced Durability, Thermal and Chemical Resistance |

| Polyolefins (e.g., PP) | Grafting Monomer | Improved Melt Strength, Adhesion, and Compatibility |

| Hydrogels/Membranes | Network Crosslinker | Controlled Swelling (Hydrogels), Mechanical Stability (Membranes) |

Crosslinking Agent in Superabsorbent Polymers

Superabsorbent polymers (SAPs) are lightly crosslinked hydrophilic polymers capable of absorbing and retaining extremely large amounts of a liquid relative to their own mass. The properties of SAPs, particularly their absorption capacity and the strength of the swollen gel, are critically dependent on the degree and nature of the crosslinking.

This compound, along with its close chemical relatives like pentaerythritol triallyl ether and pentaerythritol tetraallyl ether, is utilized as a covalent crosslinking agent in the polymerization of SAPs, which are often based on partially neutralized polyacrylic acid. google.com During the polymerization of the primary monomer (e.g., acrylic acid), the allyl groups of the pentaerythritol derivative participate in the reaction, creating connection points between the growing polymer chains. This forms a three-dimensional network structure that is insoluble in water but can swell significantly.

The concentration of the crosslinking agent is a critical parameter that must be carefully controlled to achieve the desired balance of properties. google.com

Low Crosslinker Concentration : A lower density of crosslinks results in a looser network structure. This allows the polymer chains to be more flexible and accommodate more water, leading to a higher maximum absorption capacity. However, the resulting hydrogel is mechanically weak and can become sticky or even partially soluble. google.com

Typically, the crosslinking agent is used in amounts ranging from 0.0005 to 5 parts by weight per 100 parts by weight of the monomers. google.com If the concentration exceeds this range, the polymer becomes too densely crosslinked and loses its superabsorbent characteristics. Conversely, if the amount is too low, the resulting polymer has poor gel strength and low absorption performance under load. google.com

Table 1: Effect of Crosslinker Concentration on Superabsorbent Polymer (SAP) Properties

| Crosslinker Concentration | Network Structure | Absorption Capacity | Gel Strength (AUL) |

|---|---|---|---|

| Low | Loose, flexible chains | High | Low |

| Optimal | Balanced network | High | High |

Ion-Exchange Resins Utilizing this compound

Ion-exchange resins are insoluble, crosslinked polymer matrices that contain ionizable functional groups distributed throughout the matrix. globalresearchonline.netijariit.com These resins function by reversibly exchanging their mobile ions with ions of the same charge from a surrounding solution. globalresearchonline.net The physical and chemical properties of these resins, such as their porosity, particle size, stability, and ion-exchange capacity, are largely determined by the structure of the polymer network. ijariit.com

The foundation of an ion-exchange resin is a crosslinked polymer backbone, commonly made from materials like polystyrene. A crosslinking agent is required during the polymerization process to create the insoluble, three-dimensional network. While divinylbenzene (B73037) is a traditional crosslinker, polyfunctional allyl compounds like this compound can also serve this purpose.

The role of this compound in this context is to control the degree of crosslinking. This, in turn, dictates several key properties of the resin:

Porosity and Swelling : The degree of crosslinking affects the internal pore structure of the resin beads and their tendency to swell when hydrated. globalresearchonline.net A lower crosslinking density results in a more open structure that can swell more, facilitating the diffusion of ions into and out of the matrix. Conversely, higher crosslinking leads to a more rigid, less porous structure with lower swelling, which can be advantageous for selectivity and physical stability.

Ion-Exchange Kinetics : The rate of ion exchange is inversely related to the degree of crosslinking. A highly crosslinked resin presents a more tortuous path for ions to diffuse through, slowing down the exchange process.

Mechanical Strength : A higher degree of crosslinking generally imparts greater mechanical and osmotic stability to the resin beads, making them more durable for industrial applications involving repeated regeneration cycles.

By carefully selecting the concentration of this compound, the resin's properties can be tailored for specific applications, whether for water softening, demineralization, or the purification of chemical and pharmaceutical products. dardel.info

Advanced Biomedical Materials (Focus on Material Science Aspects)

The unique structure of this compound and related compounds makes them valuable in the field of advanced biomedical materials, where precise control over material degradation and network structure is essential.

Development of Degradable Polymer Networks

The creation of biodegradable polymer networks is crucial for applications such as temporary implants, tissue engineering scaffolds, and drug delivery systems. These materials are designed to perform their function for a specific period before being safely broken down and absorbed by the body.

Pentaerythritol derivatives, particularly acrylate (B77674) esters like pentaerythritol triacrylate (PETA), are used as crosslinking agents to form such degradable networks. nih.govsigmaaldrich.com For instance, biodegradable elastomeric networks can be formed by crosslinking a linear polymer like poly(trimethylene carbonate) (PTMC) using PETA in the presence of gamma irradiation. nih.govsigmaaldrich.com